REACTION_CXSMILES
|
[CH:1]([Mg]Cl)([CH3:3])[CH3:2].Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]([O:21]C)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:23]1[CH:28]=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=C[CH:24]=1.COC([C:46]1(Br)C(C2CCCC2)C2[C:48](=CC=CC=2)[N:47]1C)=O.C(P(CCCC)CCCC)CCC.C(OC(C)C)(=O)C.[NH4+].[OH-].[Na+].C(O)(=O)C>[Zn+2].[Br-].[Br-].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)CC.CN1C(=O)CCC1>[CH:1]1([C:3]2[C:17]3[C:16](=[CH:15][C:14]([C:13]([OH:21])=[O:20])=[CH:19][CH:18]=3)[N:47]([CH3:48])[C:46]=2[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:28][CH2:23][CH2:24][CH2:2]1 |f:8.9,11.12.13,14.15.16|
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Name
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Quantity
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1448 g
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Type
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reactant
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Smiles
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C(C)(C)[Mg]Cl
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Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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322 g
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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368 g
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Type
|
catalyst
|
Smiles
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[Zn+2].[Br-].[Br-]
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Name
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|
Quantity
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31.14 g
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Type
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reactant
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
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2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester
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Quantity
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500 g
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Type
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reactant
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Smiles
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COC(=O)C1(N(C2=CC=CC=C2C1C1CCCC1)C)Br
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Name
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|
Quantity
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6.66 g
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Type
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catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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Quantity
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0.2176 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
|
602 g
|
Type
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solvent
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Smiles
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C(CC)O
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Name
|
|
Quantity
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3046 g
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Type
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solvent
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Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
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474 g
|
Type
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reactant
|
Smiles
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BrC1=NC=CC=C1
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Name
|
|
Quantity
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202.4 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OC
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Name
|
|
Quantity
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25.2 g
|
Type
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reactant
|
Smiles
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C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
2600 g
|
Type
|
reactant
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Smiles
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C(C)(=O)OC(C)C
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Name
|
|
Quantity
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3270 g
|
Type
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reactant
|
Smiles
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[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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40 (± 5) °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 40° C. for over 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to 35-40° C.
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Type
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TEMPERATURE
|
Details
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while maintaining the temperature below 65° C
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Type
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ADDITION
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Details
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After addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to 65° C. for 1 h
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Duration
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1 h
|
Type
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TEMPERATURE
|
Details
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After cooling to 35-40° C.
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 65° C. for another 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 35° C
|
Type
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ADDITION
|
Details
|
After addition
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was warmed to 70° C. over 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
warmed to 90° C.
|
Type
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STIRRING
|
Details
|
stirred at 90° C. for 3 h
|
Duration
|
3 h
|
Type
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STIRRING
|
Details
|
After agitating for 1 h
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
the batch contents were filtered
|
Type
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WASH
|
Details
|
the solid was washed with 2×670 g of isopropyl acetate
|
Type
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CUSTOM
|
Details
|
The organic phase was separated
|
Type
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WASH
|
Details
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washed with 2×2230 g of 10% aq. NH4Cl
|
Type
|
ADDITION
|
Details
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treated with 1484 ml of 4 M aq. HCl
|
Type
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CUSTOM
|
Details
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The lower aq. phase was separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted two times with 744 ml of 4 M aq. HCl
|
Type
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ADDITION
|
Details
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The aqueous phases were combined followed by the addition
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to 25° C.
|
Type
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FILTRATION
|
Details
|
filtered through 0.5 micron
|
Type
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FILTRATION
|
Details
|
in-line filter
|
Type
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TEMPERATURE
|
Details
|
After warming at 60° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 25° C. over 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
the wet cake was washed with 2×1000 ml of a 1:2 mixture of 1-propanol and water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(N(C2=CC(=CC=C12)C(=O)O)C)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 365 g | |
YIELD: CALCULATEDPERCENTYIELD | 957.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |